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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

CAS No.: 3310-35-8; 33641-15-5

Cat. No.: B2399436

Get Quote

Executive Summary
5-Hydroxy-1-methylpyrazole (also known as 1-methyl-5-pyrazolone) serves as a critical

nitrogen-rich scaffold for the development of high-performance energetic salts. While the parent

compound is widely used as an intermediate in agrochemistry (e.g., for herbicides like

pyraflufen-ethyl), its nitrated derivatives and their corresponding ionic salts have emerged as

competitive alternatives to traditional secondary explosives like RDX (1,3,5-trinitro-1,3,5-

triazinane) and TNT.

This guide focuses on the characterization of energetic salts derived from the functionalization

(nitration) of the 5-hydroxy-1-methylpyrazole backbone. Specifically, it details the

performance of salts formed by the deprotonation of 4-nitro-1-methyl-5-hydroxypyrazole and

related polynitro derivatives, paired with nitrogen-rich cations (ammonium, hydrazinium,

guanidinium). These salts exhibit a superior balance of high density, thermal stability, and low

sensitivity.
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The transition from the non-energetic precursor to a high-energy density material (HEDM)

involves electrophilic nitration followed by acid-base neutralization.

Synthesis Pathway
The synthesis typically proceeds in three stages:

Precursor Synthesis: Cyclization of hydrazine derivatives with esters to form the 5-hydroxy-
1-methylpyrazole core.

Functionalization (Nitration): Introduction of nitro groups (-NO2) at the C-3 and C-4 positions

to enhance oxygen balance and density. The primary energetic intermediate is 4-nitro-1-

methyl-5-hydroxypyrazole.

Salification: Reaction of the acidic hydroxyl group (or active N-H in tautomers) with energetic

bases to form ionic salts.
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Figure 1: Synthetic route from the 5-hydroxy-1-methylpyrazole precursor to nitrogen-rich

energetic salts.

Comparative Performance Analysis
The following data compares the physicochemical properties of 5-hydroxy-1-methylpyrazole-

based salts against standard military explosives (TNT, RDX). The Hydrazinium salt is

particularly notable for its high detonation velocity.
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Table 1: Physicochemical & Detonation Properties[1][2]

Compound
Density (

) [g/cm³]

Detonation
Velocity (

) [m/s]

Detonation
Pressure (

) [GPa]

Decomposit
ion Temp (

) [°C]

Impact
Sensitivity (

) [J]

Ammonium

4-nitro-1-

methyl-5-

hydroxypyraz

olate

1.76 8,250 28.5 245 > 40

Hydrazinium

4-nitro-1-

methyl-5-

hydroxypyraz

olate

1.81 8,800 34.8 198 15

Guanidinium

4-nitro-1-

methyl-5-

hydroxypyraz

olate

1.69 7,950 24.2 280 > 60

TNT

(Reference)
1.65 6,900 19.0 295 15

RDX

(Reference)
1.82 8,750 34.0 204 7.5

Key Insights:

Velocity Match: The Hydrazinium salt matches the detonation velocity of RDX (approx.[1]

8,800 m/s) while offering slightly better thermal stability.

Stability: The Guanidinium salt exhibits exceptional thermal stability (

°C), making it suitable for thermally demanding applications, albeit with lower energy output.
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Sensitivity: Most salts in this class are significantly less sensitive to impact than RDX,

classifying them as "insensitive high explosives" (IHE).

Experimental Protocols
Synthesis of 4-Nitro-1-methyl-5-hydroxypyrazole
(Intermediate)
Safety Warning:Nitration reactions are highly exothermic. Perform behind a blast shield.

Preparation: Dissolve 5-hydroxy-1-methylpyrazole (10 mmol) in 98% sulfuric acid (5 mL) at

0–5 °C.

Nitration: Dropwise add 100% nitric acid (1.5 eq) while maintaining temperature below 10 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Quenching: Pour the reaction mixture onto crushed ice (50 g). The product will precipitate as

a white/yellow solid.

Purification: Filter, wash with ice water, and recrystallize from ethanol/water.

Yield: ~85%[2]

Characterization: ¹H NMR (DMSO-d₆) confirms the disappearance of the C-4 proton and a

downfield shift of the methyl group.

Preparation of Energetic Salts (General Procedure)
Dissolution: Suspend the nitrated intermediate (1 mmol) in minimal hot water or methanol.

Neutralization: Add the corresponding base (e.g., 50% hydrazine hydrate, 25% aqueous

ammonia) dropwise until pH 7–8 is reached.

Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms,

reduce volume under vacuum or add cold isopropanol.

Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅.
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Thermal & Stability Characterization
Understanding the decomposition pathway is vital for safety assessments.

DSC Analysis: Typically shows a sharp endothermic melting peak followed immediately by a

strong exothermic decomposition peak.

Hydrazinium Salt:[3] Onset ~198 °C. Peak exotherm ~205 °C.

Ammonium Salt:[2][4] Onset ~245 °C.

TGA Analysis: Mass loss usually occurs in a single rapid step for the hydrazinium salt,

indicating energetic decomposition rather than evaporation.

Stability Mechanism
The 1-methyl substitution on the pyrazole ring prevents the formation of unstable tautomers

often seen in N-unsubstituted pyrazoles. The hydrogen bonding network between the nitro

group oxygen and the cation's hydrogen atoms (e.g.,

) rigidifies the crystal lattice, enhancing density and thermal resistance.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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